molecular formula C5H10O7S2 B13417616 2-Oxopropane-1,3-diyl dimethanesulfonate CAS No. 64923-70-2

2-Oxopropane-1,3-diyl dimethanesulfonate

Cat. No.: B13417616
CAS No.: 64923-70-2
M. Wt: 246.3 g/mol
InChI Key: FBBMUMQTSYVOGY-UHFFFAOYSA-N
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Description

2-Oxopropane-1,3-diyl dimethanesulfonate is a chemical compound with the molecular formula C7H10O5S2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is often used in laboratory settings for research and development purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxopropane-1,3-diyl dimethanesulfonate typically involves the reaction of propane-1,3-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Propane-1,3-diol+Methanesulfonyl chloride2-Oxopropane-1,3-diyl dimethanesulfonate+HCl\text{Propane-1,3-diol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Propane-1,3-diol+Methanesulfonyl chloride→2-Oxopropane-1,3-diyl dimethanesulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxopropane-1,3-diyl dimethanesulfonate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohol derivatives.

    Substitution: The methanesulfonate groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted methanesulfonate compounds.

Scientific Research Applications

2-Oxopropane-1,3-diyl dimethanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxopropane-1,3-diyl dimethanesulfonate involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in various chemical reactions where the formation of stable intermediates is required. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxopropane-1,3-diyl diacetate
  • 2-Oxopropane-1,3-diyl disulfonic acid

Comparison

2-Oxopropane-1,3-diyl dimethanesulfonate is unique due to its methanesulfonate groups, which provide distinct reactivity compared to other similar compounds. For example, 2-Oxopropane-1,3-diyl diacetate has acetate groups, leading to different chemical behavior and applications. Similarly, 2-Oxopropane-1,3-diyl disulfonic acid has sulfonic acid groups, which influence its solubility and reactivity in aqueous environments.

Properties

CAS No.

64923-70-2

Molecular Formula

C5H10O7S2

Molecular Weight

246.3 g/mol

IUPAC Name

(3-methylsulfonyloxy-2-oxopropyl) methanesulfonate

InChI

InChI=1S/C5H10O7S2/c1-13(7,8)11-3-5(6)4-12-14(2,9)10/h3-4H2,1-2H3

InChI Key

FBBMUMQTSYVOGY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC(=O)COS(=O)(=O)C

Origin of Product

United States

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